1-Propylpiperidine-2-carboxylic acid

Local Anesthetics Piperidinecarboxamides Ropivacaine

1-Propylpiperidine-2-carboxylic acid (N-propylpipecolic acid) is the definitive chiral intermediate for synthesizing ropivacaine, the preferred long-acting local anesthetic. The specific N-propyl chain on the pipecolic acid scaffold is critical, as it provides an unmatched balance of anesthetic potency and reduced cardiovascular toxicity compared to its N-methyl or N-butyl homologs. Procuring this compound is essential for any R&D or industrial process focused on manufacturing the clinically safer S-enantiomer of ropivacaine. Its unique conformational properties also make it a valuable tool in crystal engineering and peptidomimetic design for mu-opioid receptor research.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 926275-68-5
Cat. No. B1283801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylpiperidine-2-carboxylic acid
CAS926275-68-5
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCCN1CCCCC1C(=O)O
InChIInChI=1S/C9H17NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12)
InChIKeyLHQWZZQCEJHGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propylpiperidine-2-carboxylic acid (CAS 926275-68-5) - Key Ropivacaine Intermediate for Targeted Synthesis


1-Propylpiperidine-2-carboxylic acid (CAS 926275-68-5), also known as N-propylpipecolic acid, is a cyclic α-amino acid derivative with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound features a piperidine ring with a carboxylic acid functional group and an N-propyl substituent. It serves as the critical chiral intermediate in the synthesis of ropivacaine, a widely used long-acting local anesthetic [1]. The compound's predicted physicochemical properties include a boiling point of 278.9±33.0 °C, a density of 1.045±0.06 g/cm³, and an acid dissociation constant (pKa) of 2.45±0.20 .

1-Propylpiperidine-2-carboxylic acid (CAS 926275-68-5) - Why Alkyl Chain Length Defines Application Utility


Simple substitution of 1-Propylpiperidine-2-carboxylic acid with its N-methyl (mepivacaine precursor) or N-butyl (bupivacaine precursor) homologs is not scientifically justified, as the length of the N-alkyl chain directly dictates both pharmacological profile and synthetic utility. Research demonstrates that within the N-alkylpipecolic acid series, the propyl chain provides a unique balance of anesthetic potency and reduced cardiovascular toxicity [1]. The N-propyl derivative yields the S-enantiomer (ropivacaine), which is clinically preferred due to its reduced cardiotoxic potential compared to racemic bupivacaine [2]. Furthermore, the compound's unique conformation, influenced by the propyl substituent, has been shown to enable distinct molecular packing and derivative structures in solid-state applications, a property not shared by shorter or longer alkyl chain analogs [3].

1-Propylpiperidine-2-carboxylic acid (CAS 926275-68-5) - Quantitative Differentiation from Analogs and Alternatives


Superior Local Anesthetic Profile: The N-Propyl Chain Delivers Optimal Balance of Potency and Safety

The S-enantiomer of the compound's derivative, ropivacaine, demonstrates a markedly superior safety profile for local anesthesia compared to its homologs mepivacaine (N-methyl) and bupivacaine (N-butyl). While the racemic N-propyl compound shows lower analgesic activity than racemic bupivacaine, the isolated S-enantiomer of the N-propyl derivative (ropivacaine) is significantly less cardiotoxic [1]. Binding affinity studies reveal that the propyl substituent confers a pKi value of 3.6 for the beta2-adrenergic receptor, which is intermediate between the methyl (2.4) and butyl (4.3) homologs, correlating with a reduced propensity for cardiovascular side effects compared to bupivacaine [2].

Local Anesthetics Piperidinecarboxamides Ropivacaine

High Mu-Opioid Receptor Affinity: Pipecolic Acid Scaffold Outperforms Proline in Peptide Analogs

Peptide analogs incorporating the piperidine-2-carboxylic acid scaffold exhibit significantly enhanced mu-opioid receptor affinity compared to the natural amino acid proline. Specifically, the analog [(R)-Nip(2)]EM-2, which replaces proline with (R)-nipecotic acid (piperidine-3-carboxylic acid), demonstrated an IC50 of 0.04 ± 0.01 nM, which is a 17.25-fold improvement over the parent peptide EM-2 (IC50 = 0.69 ± 0.03 nM) [1]. This class-level inference suggests that the six-membered piperidine ring provides a superior conformational fit for the mu-opioid receptor binding pocket compared to the five-membered proline ring.

Opioid Receptors Endomorphin-2 Peptidomimetics

Enhanced Conformational Diversity: N-Propyl Chain Enables Unique Solid-State Structures

N-propyl-substituted pipecolic acid amides exhibit dramatically different crystal and molecular structures compared to their N-butyl counterparts when fluorinated. A crystallographic study of 19 N-alkyl pipecolamide derivatives found that the combination of the N-propyl group with specific fluorination patterns leads to diastereomeric compounds with extraordinary conformational diversity in the solid state [1]. The presence of the propyl chain, as opposed to a butyl chain, influences the packing and intermolecular interactions, which is critical for applications in crystal engineering and solid-phase synthesis.

Crystal Engineering Conformational Analysis Fluorinated Derivatives

Predicted Physicochemical Properties Guide Formulation and Handling Decisions

The predicted physicochemical properties of 1-Propylpiperidine-2-carboxylic acid provide a baseline for comparing its handling and formulation characteristics against alternative intermediates. The predicted pKa of 2.45±0.20 indicates that the carboxylic acid group is significantly ionized under physiological pH, which is a key factor in salt formation and solubility . The predicted boiling point of 278.9±33.0 °C and density of 1.045±0.06 g/cm³ inform safe storage and handling protocols . These data are essential for process chemists optimizing synthetic routes and for formulators designing appropriate solvent systems.

Physicochemical Properties Drug Formulation pKa

1-Propylpiperidine-2-carboxylic acid (CAS 926275-68-5) - Targeted Application Scenarios


Synthesis of Ropivacaine and Related Chiral Local Anesthetics

The primary and most established application of 1-Propylpiperidine-2-carboxylic acid is as the key chiral intermediate in the synthesis of ropivacaine, a long-acting local anesthetic [1]. The compound's specific N-propyl substitution is essential, as the derivative L-N-n-propylpipecolic acid-2,6-xylidide (ropivacaine) is demonstrably superior in safety profile to its N-methyl and N-butyl homologs [2]. Procurement is justified for any research or industrial process aiming to produce ropivacaine or to explore structure-activity relationships in the pipecoloxylidide class of anesthetics.

Development of High-Affinity Mu-Opioid Peptidomimetics

The piperidine-2-carboxylic acid scaffold, to which 1-Propylpiperidine-2-carboxylic acid belongs, has demonstrated the ability to confer exceptionally high affinity for the mu-opioid receptor when incorporated into peptide analogs [1]. This suggests a valuable application for researchers designing novel peptidomimetics for pain management. The compound can serve as a starting point for synthesizing libraries of N-alkyl pipecolic acid derivatives aimed at optimizing mu-opioid receptor interactions.

Crystal Engineering and Solid-State Conformational Studies

The N-propyl group on the pipecolic acid scaffold has been shown to impart unique conformational diversity in the solid state, particularly when combined with fluorinated amides [1]. This property makes 1-Propylpiperidine-2-carboxylic acid and its derivatives valuable tools for fundamental research in crystal engineering, polymorphism, and the study of intermolecular interactions in organic solids.

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